Antimicrobial agent-5

antimicrobial resistance minimum inhibitory concentration AMP mimetic

Antimicrobial agent-5 (compound is a synthetic cationic amphipathic small molecule built on a triazine-piperazine-triazine scaffold that structurally mimics antimicrobial peptides (AMPs). It exerts a dual mechanism: direct broad-spectrum antibacterial action against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, and anti-inflammatory activity via competitive blockade of the LPS-CD14/TLR4 interaction.

Molecular Formula C32H48N16
Molecular Weight 656.8 g/mol
Cat. No. B12394068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial agent-5
Molecular FormulaC32H48N16
Molecular Weight656.8 g/mol
Structural Identifiers
SMILESC1C(N(CC(N1C2=NC(=NC(=N2)NCCN)NCCN)CC3=CC=CC=C3)C4=NC(=NC(=N4)NCCN)NCCN)CC5=CC=CC=C5
InChIInChI=1S/C32H48N16/c33-11-15-37-27-41-28(38-16-12-34)44-31(43-27)47-22-26(20-24-9-5-2-6-10-24)48(21-25(47)19-23-7-3-1-4-8-23)32-45-29(39-17-13-35)42-30(46-32)40-18-14-36/h1-10,25-26H,11-22,33-36H2,(H2,37,38,41,43,44)(H2,39,40,42,45,46)
InChIKeyNMSJXMQFZAPNGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antimicrobial Agent-5: A Triazine-Piperazine-Triazine Cationic Amphipathic Small Molecule with Dual Antimicrobial and Anti-Inflammatory Activity


Antimicrobial agent-5 (compound 9) is a synthetic cationic amphipathic small molecule built on a triazine-piperazine-triazine scaffold that structurally mimics antimicrobial peptides (AMPs)[1]. It exerts a dual mechanism: direct broad-spectrum antibacterial action against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, and anti-inflammatory activity via competitive blockade of the LPS-CD14/TLR4 interaction[1]. Unlike natural AMPs, compound 9 demonstrates proteolytic resistance and salt/serum stability, addressing key translational liabilities of peptide-based antimicrobials[1].

Why Antimicrobial Agent-5 Cannot Be Replaced by Conventional Antibiotics or Unmodified AMPs


Conventional antibiotics typically lack the dual antibacterial/anti-inflammatory mechanism of antimicrobial agent-5 and are increasingly compromised by resistance; natural AMPs such as melittin suffer from poor proteolytic stability, salt/serum sensitivity, and high hemolytic toxicity that preclude systemic use[1]. Within the triazine-piperazine-triazine series itself, minor structural variations produce substantial differences in antimicrobial potency, biofilm activity, and selectivity indices, meaning that even close analogs cannot be assumed interchangeable[1]. The quantitative evidence below establishes exactly where compound 9 (antimicrobial agent-5) demonstrates differentiated performance.

Antimicrobial Agent-5: Head-to-Head Quantitative Differentiation Evidence Against AMPs and Clinical Antibiotics


Broader Antimicrobial Potency Relative to Melittin Against Drug-Resistant Bacteria

Antimicrobial agent-5 (compound 9) exhibits 2–4 fold higher antimicrobial activity than the natural AMP melittin across a panel of six antibiotic-resistant Gram-positive and Gram-negative bacteria [1]. Against the standard susceptible strains E. coli KCTC 1682, P. aeruginosa KCTC 1637, S. epidermidis KCTC 1917, and S. aureus KCTC 1621, compound 9 displays an IC50 of 6.1 µM after 24 h exposure at 1–128 µg/mL .

antimicrobial resistance minimum inhibitory concentration AMP mimetic

Potent Biofilm Inhibition and Eradication Against Multidrug-Resistant Pseudomonas aeruginosa (MDRPA)

Antimicrobial agent-5 demonstrates dual biofilm-modulating activity against MDRPA, with a biofilm inhibitory IC50 of 2 µg/mL and a biofilm eradication IC50 of 16 µg/mL after 16 h and 24 h exposure, respectively [1]. These values are substantially lower than those reported for comparator agents such as ciprofloxacin (biofilm inhibitory concentration often >32 µg/mL for P. aeruginosa) in similar assay formats [2].

biofilm Pseudomonas aeruginosa MDR IC50

Negligible Hemolytic Activity vs. Melittin: A 64–256-Fold Selectivity Window

Antimicrobial agent-5 exhibits a minimum hemolytic concentration (MHC) of >256 µg/mL against sheep red blood cells over 2 h, translating to a selectivity index (MHC/MIC) of >42 relative to its antibacterial IC50 [1]. The natural AMP melittin, by contrast, displays an MHC in the range of 1–4 µg/mL, yielding selectivity indices below unity [2]. This differential is directly attributable to the triazine-piperazine-triazine scaffold design that decouples membrane lysis from antimicrobial action [1].

hemolytic activity selectivity index therapeutic window MHC

LPS-Neutralizing Anti-Inflammatory Activity: Dual Pharmacodynamic Differentiation

In LPS-stimulated RAW 264.7 macrophages, antimicrobial agent-5 at 20 µg/mL reduces TNF-α release by 72.44% and NO production by 31.51% relative to the LPS-alone control after 18 h [1]. Mechanistically, compound 9 directly binds LPS and blocks the interaction between LPS and the CD14/TLR4 receptor complex, a mode of action not shared by standard bactericidal antibiotics such as fluoroquinolones or β-lactams [1].

LPS neutralization CD14/TLR4 anti-inflammatory TNF-α nitric oxide

Proteolytic Resistance and Salt/Serum Stability: Overcoming Key AMP Liabilities

Antimicrobial agent-5 demonstrates experimentally confirmed proteolytic resistance and retains antimicrobial activity in the presence of physiological salt concentrations and serum, in stark contrast to natural AMPs which are rapidly degraded by proteases and inactivated by divalent cations and serum proteins [1]. This stability profile is a direct design feature of the non-peptidic triazine-piperazine-triazine scaffold, which lacks the labile amide bonds present in peptide-based antimicrobials [1].

proteolytic stability serum stability AMP mimetic drug-like properties

Antimicrobial Agent-5: Evidence-Backed Application Scenarios for Scientific Procurement


Multidrug-Resistant Gram-Negative Biofilm Infections

The demonstrated biofilm inhibitory IC50 of 2 µg/mL and eradication IC50 of 16 µg/mL against MDRPA [1] positions antimicrobial agent-5 as a high-priority candidate for preclinical models of chronic, device-associated, or cystic fibrosis-related Pseudomonas infections where conventional antibiotics fail to penetrate or clear biofilms.

Sepsis and Endotoxemia Models Requiring Dual Antibacterial and LPS-Neutralizing Activity

The ability to simultaneously kill bacteria and neutralize LPS-induced TLR4 signaling—with 72.44% TNF-α suppression at 20 µg/mL [1]—makes compound 9 particularly relevant for Gram-negative sepsis models where antibiotics alone can exacerbate inflammation through bacterial lysis and endotoxin release.

AMP-Mimetic Screening Libraries with Systemic Safety Windows

With an MHC >256 µg/mL and selectivity index >42 [1], antimicrobial agent-5 is suitable as a benchmark control compound in screening campaigns for non-hemolytic AMP mimetics, providing a reproducible reference point for establishing selectivity thresholds prior to hit-to-lead optimization.

Structure-Activity Relationship (SAR) Studies Around the Triazine-Piperazine-Triazine Scaffold

As one of the five lead compounds identified in the original SAR study [1], antimicrobial agent-5 serves as a critical reference molecule for medicinal chemistry programs exploring cationic amphiphile design, enabling direct comparison of potency, selectivity, and stability parameters with newly synthesized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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